molecular formula C15H17NO3 B2468251 Ethyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate CAS No. 926258-53-9

Ethyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate

Cat. No.: B2468251
CAS No.: 926258-53-9
M. Wt: 259.305
InChI Key: XIGJMUZGPDMEOX-UHFFFAOYSA-N
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Description

Introduction to Ethyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate

Historical Context and Development

The synthesis of indolizine derivatives dates to early 20th-century methodologies, such as Scholtz’s reaction, which involved condensing pyridine derivatives with acetic anhydride under high-temperature conditions. Modern approaches, however, prioritize regioselective formylation and functional group diversification. The development of this compound aligns with advancements in formylation strategies, such as the use of Eschenmoser’s salt (dimethylaminomethyl chloride) for direct C-H formylation. This method avoids traditional electrophilic substitution limitations and enables precise introduction of the aldehyde group at the 1-position of the indolizine core.

Key Synthetic Milestones

Methodology Reagents/Conditions Selectivity Yield Range
Eschenmoser’s Salt NaHCO₃, Air, RT Regioselective (1-CHO) Modest–Good
Scholtz’s Condensation Acetic Anhydride, High Temp Non-specific Low–Moderate
Microwave-Assisted Solvent-Free, Catalysts Enhanced High

Data synthesized from

Significance in Heterocyclic Chemistry Research

The indolizine scaffold is recognized as a "privileged structure" due to its versatility in drug design. This compound exemplifies this versatility through:

  • Electrophilic Reactivity : The formyl group at position 1 enables nucleophilic additions and condensations, while the methyl group at position 2 modulates electronic properties.
  • Biological Relevance : Indolizine derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities, with substituent patterns dictating target specificity.
  • Synthetic Utility : The ester moiety facilitates further functionalization, such as hydrolysis to carboxylic acids or reduction to alcohols.

Position within Indolizine Chemical Classification

Indolizines are fused bicyclic systems containing a pyrrole ring conjugated to a pyridine ring. This compound belongs to the 2-methylindolizine subclass, distinguished by:

  • Core Structure : A nine-membered π-electron system with resonance stabilization between pyrrole and pyridine.
  • Substituent Profile :
    • 1-Formyl Group : Enhances electrophilicity for cross-coupling reactions.
    • 2-Methyl Group : Steric and electronic modulation of reactivity.
    • 3-Propanoate Ester : Solubility and reactivity tuning.

Structural Comparison with Related Indolizines

Compound Substituents Reactivity Focus
This compound 1-CHO, 2-CH₃, 3-ester Formylation, Ester Hydrolysis
5-Formylindolizine 5-CHO Electrophilic Aromatic Substitution
3-Nitro-2-methylindolizine 3-NO₂, 2-CH₃ Nitration, Reduction

Data synthesized from

Current Scientific Interest and Research Directions

Recent studies highlight three major research foci:

Mechanistic Insights into Formylation

The Eschenmoser’s salt-mediated formylation of indolizines has been mechanistically characterized:

  • Oxygen Source : Bicarbonate anion (HCO₃⁻) rather than molecular oxygen, as demonstrated by isotopic labeling experiments.
  • Regioselectivity : Exclusive 1-position formylation attributed to steric and electronic factors, contrasting with 5-formylation in other indolizine systems.
Palladium-Catalyzed Functionalization

Pd-mediated C–H activation enables site-selective derivatization:

  • Dual Functionalization : Simultaneous modification at the N-center and C–H bonds to generate fused heterocycles (e.g., indeno-indolizines).
  • Applications : Access to polycyclic scaffolds with enhanced bioactivity.
Green Chemistry Approaches

Efforts to optimize synthesis include:

  • Microwave-Assisted Reactions : Reduced reaction times and solvent-free protocols.
  • Catalyst Recycling : Development of reusable catalysts for cost-effective scaling.

Properties

IUPAC Name

ethyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-3-19-15(18)8-7-13-11(2)12(10-17)14-6-4-5-9-16(13)14/h4-6,9-10H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGJMUZGPDMEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C(=C2N1C=CC=C2)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Selection

The cascade reaction begins with methyl 2-(pyridin-2-yl)acetate and bromonitroolefins , proceeding through three key steps:

  • Michael Addition : Nucleophilic attack of the pyridylacetate enolate on the bromonitroolefin.
  • Intramolecular SN2 Displacement : Cyclization via nucleophilic substitution to form the indolizine core.
  • Aromatization : Elimination of nitrite (NO2⁻) to yield the aromatic indolizine.

To introduce the 1-formyl and 2-methyl substituents, the pyridylacetate starting material must be pre-functionalized. For example, 2-methylpyridin-2-yl acetate could serve as the precursor, while the formyl group may be introduced via Vilsmeier-Haack formylation post-cyclization.

Optimization and Conditions

  • Solvent : Tetrahydrofuran (THF) at 80°C for 24–48 hours.
  • Base : Sodium carbonate (Na2CO3) to deprotonate the pyridylacetate.
  • Yield : 84–96% for analogous indolizines.

Table 1: Key Parameters for Metal-Free Synthesis

Parameter Value/Detail
Starting Materials Modified pyridylacetate, bromonitroolefin
Temperature 80°C
Reaction Time 24–48 hours
Yield 84–96% (analogous compounds)
Purification Column chromatography (petroleum ether/EtOAc)

Acid-Catalyzed Cyclization Strategies

The Chinese patent CN104926717A (2015) outlines a method for synthesizing ethyl 3-(pyridin-2-ylamino)propanoate using trifluoromethanesulfonic acid (TfOH) as a catalyst. This approach can be repurposed for indolizine formation through cyclization.

Mechanism and Adaptations

  • Initial Condensation : Reaction between a substituted pyridine (e.g., 2-amino-1-formyl-3-methylpyridine) and ethyl acrylate in ethanol.
  • Cyclization : Acid-catalyzed intramolecular nucleophilic attack to form the indolizine ring.
  • Esterification : In situ esterification of the propanoate side chain.

Reaction Conditions

  • Catalyst : Trifluoromethanesulfonic acid (9 mL per 50 g substrate).
  • Temperature : 120–160°C under nitrogen.
  • Solvent : Anhydrous ethanol.
  • Yield : ~70–80% (extrapolated from analogous reactions).

Table 2: Acid-Catalyzed Cyclization Parameters

Parameter Value/Detail
Catalyst Trifluoromethanesulfonic acid
Temperature 120–160°C
Reaction Time 16–20 hours
Solvent Anhydrous ethanol
Purification Recrystallization (petroleum ether/EtOAc)

Comparative Analysis of Methodologies

Table 4: Method Comparison

Method Yield Cost Environmental Impact Scalability
Metal-Free Cascade 84–96% Moderate Low (no metals) High
Acid-Catalyzed 70–80% Low Moderate (acid waste) Moderate
Coupling Reagents >90% High High (solvent use) Low

Chemical Reactions Analysis

Ester Group Reactions

The propanoate ester group exhibits typical reactivity patterns:

  • Hydrolysis :
    Under acidic or basic conditions, the ester undergoes cleavage to yield a carboxylic acid and ethanol. This reaction is foundational for converting esters to their corresponding acids, a common step in organic synthesis .

  • Transesterification :
    Reaction with alcohols or other nucleophiles under catalytic conditions (e.g., acid/base) can replace the ethyl group with alternative alkyl moieties, generating new ester derivatives.

Formyl Group Reactions

The aldehyde functional group participates in nucleophilic addition and oxidation/reduction processes:

  • Nucleophilic Addition :
    Reaction with amines, hydrides, or organometallic reagents (e.g., Grignard reagents) forms imines, alcohols, or extended carbon chains. This reactivity is critical for functional group interconversions.

  • Oxidation :
    Oxidation of the aldehyde group yields a carboxylic acid, expanding the compound’s utility in further synthetic transformations.

  • Reduction :
    Reduction to a primary alcohol introduces hydroxyl groups, enabling subsequent substitution or elimination reactions.

Indolizin Ring Reactions

The indolizin heterocyclic system, while less studied compared to indole analogs, may exhibit:

Comparative Analysis of Functional Group Reactivity

Reaction Type Functional Group Conditions Product
HydrolysisEsterAcidic/Basic catalystCarboxylic acid + ethanol
TransesterificationEsterAlcohols, acid/base catalystNew ester derivatives
Nucleophilic AdditionAldehydeAmines, Grignard reagents, hydridesImines, alcohols, or alkanes
OxidationAldehydeOxidizing agents (e.g., KMnO₄)Carboxylic acid
ReductionAldehydeReducing agents (e.g., NaBH₄)Primary alcohol

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
Ethyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate serves as an important building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable for developing new compounds with desired properties. Researchers utilize it to study reaction mechanisms and to synthesize derivatives that may exhibit enhanced biological activities or different chemical reactivities.

Reaction Mechanisms
The compound is used in academic settings to investigate various reaction mechanisms due to its specific reactivity patterns. Understanding these mechanisms can lead to the development of new synthetic routes and methodologies in organic chemistry.

Biological Applications

Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit the growth of various pathogenic microorganisms, making it a candidate for further research in the development of new antimicrobial agents.

Anticancer Research
The compound has also been explored for its anticancer properties. Preliminary findings suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival. Further studies are needed to elucidate its mechanism of action and therapeutic potential in oncology.

Medicinal Applications

Drug Development
this compound is being studied for its potential therapeutic applications in drug development. Its unique structure may provide a scaffold for creating novel drugs targeting various diseases, particularly those related to microbial infections and cancer .

Pharmaceutical Chemistry
In pharmaceutical chemistry, this compound is utilized as an intermediate in the synthesis of other bioactive molecules. Its ability to undergo various chemical transformations makes it a versatile component in drug formulation processes .

Industrial Applications

Material Science
The compound is being investigated for its role in developing new materials with specific chemical properties. Its unique functional groups can be exploited in polymer chemistry or as additives in industrial processes, enhancing material performance and functionality .

Mechanism of Action

The mechanism of action of ethyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The formyl group may play a role in binding to proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following table compares Ethyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate with structurally related esters featuring heterocyclic cores and formyl/methyl substituents:

Compound Name CAS Molecular Formula Ring System Key Substituents Functional Groups Applications/Activities
This compound 926258-53-9 C₁₄H₁₅NO₃ Indolizine 1-formyl, 2-methyl Ester, formyl Synthetic intermediate (hypothesized)
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate 79652-35-0 C₁₃H₁₃NO₃ Indole 3-formyl, 5-methyl Ester, formyl Not specified
Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate 433307-59-6 C₁₄H₁₅NO₃ Indole 3-formyl, 2-methyl Ester, formyl Not specified
Ethyl 3-(2-furyl)propanoate - C₈H₁₀O₃ Furan 2-furyl Ester Electron-deficient diene in Diels-Alder reactions
Ethyl 3-(methylthio)propanoate - C₆H₁₂O₂S - Methylthio group Ester, thioether Key aroma compound in pineapple

Key Differences and Implications

Ring System and Electronic Effects: The indolizine core in the target compound provides a fused bicyclic structure with a bridgehead nitrogen, enhancing aromatic stability compared to indole or furan derivatives. This system may exhibit unique reactivity in electrophilic substitution or cycloaddition reactions. In contrast, Ethyl 3-(2-furyl)propanoate contains a furan ring, which acts as an electron-rich diene in Diels-Alder reactions due to its oxygen atom .

Methyl groups at position 2 (indolizine) versus position 5 (indole) alter steric and electronic environments, affecting regioselectivity in further reactions.

Ethyl 3-(methylthio)propanoate’s thioether group contributes to its role as a volatile aroma compound, whereas the formyl group in the target compound offers a site for condensation reactions (e.g., Schiff base formation) .

Biological Activity

Ethyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

This compound is synthesized through the condensation of indole derivatives with appropriate aldehydes and esters. The structure consists of an indolizin moiety, which is known for its diverse biological activities. The compound features a formyl group that enhances its reactivity, making it a candidate for various biological evaluations.

Biological Activity

1. Anti-inflammatory Effects

Research indicates that derivatives of indole compounds exhibit significant anti-inflammatory properties. For instance, studies involving related compounds have shown that they can inhibit nitric oxide production in macrophages, which is a marker of inflammation. The MTT assay demonstrated that certain derivatives maintained high cell viability while exhibiting anti-inflammatory effects at concentrations as low as 10 μg/mL .

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Similar compounds have shown promising results in inhibiting cell proliferation in vitro. The IC50 values for related compounds often fall within the micromolar range, indicating potential therapeutic applications in oncology .

3. Antiviral Activity

There is emerging evidence suggesting that indole-based compounds may possess antiviral properties. Compounds similar to this compound have been tested against viral targets, showing inhibition of viral replication at low concentrations. For example, certain derivatives demonstrated EC50 values in the nanomolar range against HIV reverse transcriptase .

Research Findings Summary

A summary of key research findings related to this compound and its analogs is presented below:

Activity IC50/EC50 Values Reference
Anti-inflammatory10 μg/mL
Cytotoxicity (Cancer Cells)Micromolar range
Antiviral (HIV RT Inhibition)Nanomolar range

Case Studies

Several case studies have highlighted the potential of indole derivatives in drug development:

  • Case Study 1 : A study on pyrrolo-piperazinones showed significant anti-inflammatory activity with IC50 values comparable to known anti-inflammatory drugs, suggesting a similar mechanism of action .
  • Case Study 2 : Research on quinoxaline derivatives indicated high affinity towards reverse transcriptase, paving the way for further exploration of indole-based structures like this compound as antiviral agents .

Q & A

Q. Table 1: Synthetic Routes from Analogous Compounds

StepReaction TypeReagents/ConditionsReference
Core formationCyclizationBase (K₂CO₃), DMF, 80°C
FormylationElectrophilic substitutionDMF/POCl₃, 0–5°C
EsterificationAlkylationEthyl bromopropanoate, base

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:
Structural elucidation relies on:

  • X-ray Crystallography : SHELXL (for refinement) and ORTEP-III (for visualization) resolve absolute configuration and confirm substituent positions .
  • NMR Spectroscopy : 2D HSQC and HMBC NMR differentiate indolizine proton environments and confirm formyl/ester connectivity .
  • Mass Spectrometry : High-resolution ESI-MS or GC-FID/MS validates molecular weight and fragmentation patterns .

Q. Table 2: Key Spectral Data from Analogous Compounds

TechniqueKey Peaks/FeaturesApplication
HSQC NMRCorrelations between H-3 (indolizine) and carbonyl carbonsConfirms propanoate linkage
X-rayC=O bond length (~1.21 Å) and dihedral anglesValidates planarity of indolizine core

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Catalyst Screening : Test heterogeneous metal catalysts (e.g., Pd/C) for reductive stabilization of intermediates, as seen in lignin monomer stabilization .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity, but avoid side reactions by controlling temperature (<100°C) .
  • Purification : Employ recrystallization (hexane/EtOAC) or preparative HPLC to isolate stereoisomers, critical for indolizine derivatives .

Design Consideration : Use a fractional factorial design to assess variables (catalyst loading, solvent polarity, temperature).

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Cross-Validation : Compare NMR-derived coupling constants (e.g., 3JHH^3J_{HH}) with X-ray torsion angles to detect conformational flexibility .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to simulate NMR chemical shifts and compare with experimental data .
  • Dynamic Effects : Use variable-temperature NMR to identify dynamic processes (e.g., ring puckering) that may explain discrepancies .

Advanced: What computational tools predict the compound’s stability under varying pH/temperature?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate hydrolysis of the ester group in explicit solvent models (e.g., water, methanol) using GROMACS .
  • Quantum Mechanics : Calculate bond dissociation energies (BDEs) for the formyl and ester groups to identify labile sites .
  • Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via LC-MS .

Advanced: How to elucidate reaction mechanisms for oxidation/reduction pathways?

Methodological Answer:

  • Isotopic Labeling : Use 18^{18}O-labeled water in hydrolysis studies to track oxygen incorporation into the propanoate group .
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D for C-H bonds adjacent to the formyl group to identify rate-determining steps .
  • In Situ Monitoring : Employ Raman spectroscopy or ReactIR to detect transient intermediates during oxidation with KMnO₄ .

Advanced: What strategies address low crystallinity in X-ray studies?

Methodological Answer:

  • Co-Crystallization : Add small-molecule additives (e.g., crown ethers) to improve crystal packing .
  • Cryocooling : Flash-cool crystals to 100 K to reduce thermal motion and enhance diffraction quality .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in poorly diffracting samples .

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